molecular formula C15H20BrN2O4P B2499210 diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate CAS No. 391220-88-5

diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B2499210
CAS No.: 391220-88-5
M. Wt: 403.213
InChI Key: ITTYMQIJPHRRDL-UHFFFAOYSA-N
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Description

Diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylamino group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions One common method involves the reaction of 4-bromobenzaldehyde with dimethylamine to form an intermediate, which is then cyclized with an appropriate reagent to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bromophenyl group or the oxazole ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The bromophenyl group and the oxazole ring can interact with enzymes or receptors, modulating their activity. The phosphonate group can also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate
  • Diethyl [2-(4-chlorophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate
  • Diethyl [2-(4-fluorophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate

Uniqueness

This compound is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific synthetic applications and research studies.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN2O4P/c1-5-20-23(19,21-6-2)14-15(18(3)4)22-13(17-14)11-7-9-12(16)10-8-11/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTYMQIJPHRRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)N(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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